molecular formula C4H12N2O2 B14365471 Acetic acid;1,2-dimethylhydrazine CAS No. 90597-08-3

Acetic acid;1,2-dimethylhydrazine

Cat. No.: B14365471
CAS No.: 90597-08-3
M. Wt: 120.15 g/mol
InChI Key: POXANHPYYCYVKQ-UHFFFAOYSA-N
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Description

Acetic acid;1,2-dimethylhydrazine is a compound that combines the properties of acetic acid and 1,2-dimethylhydrazine. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. 1,2-dimethylhydrazine is a hydrazine derivative known for its use in scientific research, particularly in the study of carcinogenesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,2-dimethylhydrazine typically involves the reaction of hydrazine with methylating agents. One common method involves the reaction of hydrazine sulfate with sodium hydroxide, followed by methylation with methyl sulfate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of acetic acid is primarily achieved through the carbonylation of methanol. This process involves three main steps: the reaction of methanol with hydrogen iodide to form methyl iodide, the reaction of methyl iodide with carbon monoxide to form acetyl iodide, and the hydrolysis of acetyl iodide to produce acetic acid .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1,2-dimethylhydrazine can undergo various chemical reactions, including:

    Oxidation: Acetic acid can be oxidized to carbon dioxide and water, while 1,2-dimethylhydrazine can be oxidized to form reactive intermediates.

    Reduction: Reduction reactions can convert acetic acid to ethanol.

    Substitution: Both acetic acid and 1,2-dimethylhydrazine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbon dioxide and water from acetic acid; reactive intermediates from 1,2-dimethylhydrazine.

    Reduction: Ethanol from acetic acid.

    Substitution: Hydrazones from the reaction of 1,2-dimethylhydrazine with aldehydes and ketones.

Scientific Research Applications

Acetic acid;1,2-dimethylhydrazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;1,2-dimethylhydrazine is unique due to the combination of the properties of acetic acid and 1,2-dimethylhydrazine. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.

Properties

CAS No.

90597-08-3

Molecular Formula

C4H12N2O2

Molecular Weight

120.15 g/mol

IUPAC Name

acetic acid;1,2-dimethylhydrazine

InChI

InChI=1S/C2H8N2.C2H4O2/c1-3-4-2;1-2(3)4/h3-4H,1-2H3;1H3,(H,3,4)

InChI Key

POXANHPYYCYVKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CNNC

Origin of Product

United States

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